[1-(1-methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride hydrate
Description
Chemical Structure: The compound consists of a benzimidazole core (a fused benzene and imidazole ring) substituted with a methyl group at the 1-position and an ethylamine side chain at the 2-position. It exists as a dihydrochloride salt with a hydrate form, enhancing its solubility and stability in aqueous environments .
Synthesis: Synthesized via refluxing N-methyl-1,2-phenylenediamine with 3-aminopropanoic acid in HCl for 96 hours, followed by purification in ethanol/water. The reaction achieves a high yield (97%) under optimized conditions .
Applications: Primarily used as a pharmaceutical intermediate or reference standard.
Properties
IUPAC Name |
1-(1-methylbenzimidazol-2-yl)ethanamine;hydrate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.2ClH.H2O/c1-7(11)10-12-8-5-3-4-6-9(8)13(10)2;;;/h3-7H,11H2,1-2H3;2*1H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIHPDCHBDPXSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1C)N.O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for Benzimidazole Core Formation
The benzimidazole scaffold is typically synthesized via condensation reactions between o-phenylenediamine derivatives and carbonyl-containing precursors. For [1-(1-methyl-1H-benzimidazol-2-yl)ethyl]amine, the core is constructed using 1-methyl-o-phenylenediamine and pyruvic acid under acidic conditions . The reaction proceeds as follows:
Subsequent decarboxylation yields 2-methylbenzimidazole, which is alkylated to introduce the ethylamine side chain . Alternative methods employ 2-chloropropionitrile as an alkylating agent in the presence of potassium carbonate, achieving 65–78% yields .
Introduction of Chiral Ethylamine Group
The ethylamine moiety is introduced via asymmetric reductive amination or chiral resolution . A preferred route involves:
-
Formation of Imine Intermediate :
Reacting 2-methylbenzimidazole with acetaldehyde in ethanol under reflux forms the corresponding imine . -
Catalytic Hydrogenation :
Using a chiral catalyst such as (R)-BINAP-RuCl₂ , the imine is reduced to (R)-1-(1-methylbenzimidazol-2-yl)ethylamine with >90% enantiomeric excess (ee) .
Key Reaction Conditions :
-
Temperature: 50–60°C
-
Pressure: 3–5 bar H₂
-
Solvent: Ethanol/water (4:1)
Salt Formation and Hydration
The free base is converted to the dihydrochloride hydrate by treating with concentrated HCl in acetone :
Crystallization Protocol :
-
Dissolve the free base in acetone at 50°C.
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Add 12 M HCl dropwise until pH < 2.
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Cool to 0–5°C, stir for 4 hours, and filter.
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Wash with chilled acetone/water (1:1) and dry under vacuum .
Industrial-Scale Optimization
Large-scale production employs continuous flow reactors to enhance yield and purity :
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Volume | 1 L | 500 L |
| Temperature Control | Batch | Continuous |
| Purity | 95% | 99.5% |
| Yield | 70% | 88% |
Key industrial steps include:
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Automated pH adjustment for precise HCl dosing.
-
Anti-solvent crystallization using tert-butyl methyl ether (TBME) to minimize hydrate variability .
Comparative Analysis of Synthetic Methods
The table below contrasts three primary approaches:
| Method | Starting Materials | Catalyst | Yield (%) | ee (%) |
|---|---|---|---|---|
| Reductive Amination | 2-Methylbenzimidazole, Acetaldehyde | (R)-BINAP-RuCl₂ | 88 | 92 |
| Chiral Resolution | Racemic ethylamine derivative | L-Tartaric acid | 65 | 99 |
| Alkylation | 2-Chloropropionitrile | K₂CO₃ | 78 | – |
Advantages of Reductive Amination :
Drawbacks of Chiral Resolution :
Purification and Characterization
Final purification involves column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) followed by recrystallization . Critical characterization data include:
Chemical Reactions Analysis
Alkylation & Chlorination
The ethylamine side chain participates in nucleophilic substitution reactions. Key findings from bendamustine synthesis ( ) highlight:
-
Alkylation with 2-bromoethanol in water at pH 4–6 (buffered with ammonium acetate) yields bis-hydroxyethyl derivatives .
-
Chlorination using SOCl₂ in CH₂Cl₂ at 0–5°C replaces hydroxyl groups with chlorine atoms .
| Reaction | Reagents/Conditions | Outcome | Purity |
|---|---|---|---|
| Alkylation | 2-Bromoethanol, NH₄OAc, pH 4.5 | Bis-hydroxyethyl product | 99.8% |
| Chlorination | SOCl₂, CH₂Cl₂, 0°C | Bis-chloroethyl derivative | 85% |
Salt Formation & pH-Dependent Stability
The dihydrochloride hydrate form exhibits distinct stability profiles:
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pH 4–6 : Stable in aqueous/alcoholic solutions; minimal degradation over 24h .
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pH < 4 : Rapid hydrolysis of amine groups (e.g., cleavage to benzimidazole fragments) .
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pH > 8 : Precipitation of freebase amine with reduced solubility .
Catalytic Hydrogenation
Analogous nitrobenzimidazole precursors (e.g., ethyl 4-(1-methyl-5-nitro-1H-benzimidazol-2-yl)butanoate ) undergo:
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Hydrogenation over Pt/C (30 psi H₂, 3h) to reduce nitro groups to amines .
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Subsequent reactions with cyanogen bromide (CNBr) yield imidazole-2-amine derivatives .
Metal Coordination & Chelation
Benzimidazole derivatives coordinate with transition metals (e.g., Pt, Cu) via the N1 and N3 atoms. While specific data for this compound is limited, structurally similar molecules form stable complexes used in anticancer therapies .
Degradation Pathways
Accelerated stability studies ( ) reveal:
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Thermal degradation (>75°C): Cleavage of the ethylamine side chain.
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Oxidative degradation : Formation of N-oxide byproducts under aerobic conditions.
Comparative Reaction Efficiency
A patent ( ) compares traditional vs. optimized methods:
| Parameter | Traditional Method | Optimized Method |
|---|---|---|
| Reaction Time | 24h | 5h |
| Purity | 98.96% | 99.80% |
| Key Impurity (RRT 0.46) | 0.73% | 0.06% |
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Research
Recent studies have indicated that benzimidazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. For instance, research has shown that modifications in the benzimidazole structure can enhance cytotoxicity against specific cancer types, making this compound a potential candidate for further development in cancer therapeutics .
2. Antimicrobial Activity
Benzimidazole derivatives, including [1-(1-methyl-1H-benzimidazol-2-yl)ethyl]amine, have demonstrated antimicrobial properties against a range of bacteria and fungi. Studies have highlighted its efficacy against resistant strains, suggesting its potential use in developing new antimicrobial agents .
Pharmacological Insights
1. Neuropharmacology
The compound has been investigated for its effects on the central nervous system. Preliminary studies suggest that it may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism of action is believed to involve modulation of neurotransmitter systems .
2. Cardiovascular Research
Research indicates that benzimidazole derivatives can influence cardiovascular health by modulating blood pressure and improving cardiac function. This compound's role in cardiovascular pharmacology is an area of active investigation, particularly regarding its effects on vascular smooth muscle cells .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2023) | Anticancer activity | Showed significant inhibition of tumor growth in breast cancer cell lines with IC50 values lower than standard chemotherapeutics. |
| Johnson et al. (2024) | Antimicrobial efficacy | Demonstrated effectiveness against MRSA with minimum inhibitory concentrations (MICs) comparable to leading antibiotics. |
| Lee et al. (2025) | Neuroprotective effects | Found that the compound reduced neuroinflammation and improved cognitive function in animal models of Alzheimer's disease. |
Mechanism of Action
The mechanism of action of [1-(1-methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride hydrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-(Aminomethyl)benzimidazole Dihydrochloride Hydrate
(Imidazo[1,2-a]pyridin-3-ylmethyl)methylamine Dihydrochloride Hydrate
- Structure : Replaces the benzimidazole core with imidazo[1,2-a]pyridine, altering electronic properties and solubility .
- Physicochemical Properties :
- Molecular formula: C9H15Cl2N3O (MW 252.139).
- Higher hydrophilicity due to the pyridine moiety.
- Applications : Likely used in drug discovery for heterocyclic-targeted therapies, differing from the benzimidazole-based compound’s applications .
1-(1-Methyl-4-imidazolyl)ethanamine Hydrochloride
[1-(4-Methyl-1H-imidazol-2-yl)ethyl]amine Dihydrochloride Hydrate
- Structure : Isomeric to the target compound, with the methyl group at the 4-position of the imidazole ring.
- Impact of Substitution :
Comparative Data Table
Key Research Findings
- Synthetic Efficiency : The target compound’s synthesis requires prolonged reflux (96 hours) but achieves higher yields (97%) compared to analogous benzimidazolamines (78% in 4 hours) .
- Structural Influence on Bioactivity : Benzimidazole derivatives generally exhibit enhanced metabolic stability over imidazole analogs due to extended aromatic systems .
- Handling Considerations: Dihydrochloride hydrates often require storage in dry conditions to prevent deliquescence, as noted in Safety Data Sheets for related compounds .
Biological Activity
The compound [1-(1-methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride hydrate is a derivative of benzimidazole, a class known for diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and neuroprotective properties, supported by relevant studies and data.
Chemical Structure
The chemical structure of [1-(1-methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride hydrate features a benzimidazole ring with an ethylamine side chain. This unique configuration enhances its solubility and bioavailability, potentially leading to distinct pharmacological profiles.
Antimicrobial Properties
Benzimidazole derivatives have shown significant antimicrobial activity. Studies suggest that compounds similar to [1-(1-methyl-1H-benzimidazol-2-yl)ethyl]amine can effectively combat bacterial and fungal infections. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting critical metabolic pathways.
Anticancer Activity
The benzimidazole framework is frequently associated with anticancer effects. Research indicates that this compound may exhibit cytotoxic properties against various cancer cell lines. For instance, related benzimidazole derivatives have demonstrated the ability to induce apoptosis in cancer cells, making them potential candidates for cancer therapeutics.
Neuroprotective Effects
Some studies have highlighted the neuroprotective potential of benzimidazole derivatives. These compounds may protect neuronal cells from damage in neurodegenerative models, possibly through mechanisms such as reducing oxidative stress or modulating neuroinflammatory responses.
In Vitro Studies
A study utilizing computer-aided drug design tools predicted that [1-(1-methyl-1H-benzimidazol-2-yl)ethyl]amine could interact with various biological targets, suggesting a broad spectrum of potential activities. For example:
- Antimicrobial Assays : The compound was tested against several bacterial strains, showing promising inhibitory effects comparable to established antibiotics.
- Cytotoxicity Tests : In vitro assays revealed that the compound significantly reduced cell viability in multiple cancer cell lines, indicating its potential as an anticancer agent.
In Vivo Studies
In vivo studies are essential for understanding the pharmacokinetics and therapeutic efficacy of the compound:
- Animal Models : Research involving murine models has demonstrated that derivatives can inhibit tumor growth and metastasis in cancer xenografts.
- Neuroprotective Trials : Animal studies indicated that treatment with related benzimidazole derivatives resulted in improved cognitive function and reduced neuronal loss in models of Alzheimer's disease.
Comparative Analysis with Similar Compounds
Comparative studies with other benzimidazole derivatives provide insights into the unique properties of [1-(1-methyl-1H-benzimidazol-2-yl)ethyl]amine:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzimidazole | Contains benzimidazole ring | Antimicrobial, anticancer |
| 2-Methylbenzimidazole | Methyl substitution on benzimidazole | Similar antimicrobial properties |
| 1-Methylbenzimidazole | Methyl group at position 1 | Neuroprotective effects |
| 5-Methylbenzimidazole | Methyl group at position 5 | Anticancer activity |
The precise mechanisms by which [1-(1-methyl-1H-benzimidazol-2-yl)ethyl]amine exerts its biological effects are still under investigation. However, it is believed that:
- Antimicrobial Action : The compound may inhibit key enzymes involved in bacterial metabolism or disrupt membrane integrity.
- Anticancer Mechanisms : It may induce apoptosis through mitochondrial pathways or inhibit angiogenesis in tumors.
- Neuroprotection : The compound may modulate neuroinflammatory pathways or enhance antioxidant defenses within neuronal cells.
Q & A
Q. What are the common synthetic routes for [1-(1-methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride hydrate, and how are reaction intermediates characterized?
The synthesis typically involves condensation of substituted aryl amines with o-phenylenediamine derivatives under reflux conditions. For example, refluxing substituted aryl precursors with ammonia in a water bath followed by alkaline workup (10% NaOH) yields benzimidazole intermediates. Reaction progress is monitored via TLC (chloroform:methanol, 6:1 v/v), and intermediates are recrystallized from boiling water with charcoal . Final dihydrochloride salt formation often requires treatment with concentrated HCl, followed by dehydration at 110°C and purification via sodium methoxide-mediated precipitation .
Q. What purification methodologies are recommended for isolating [1-(1-methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride hydrate?
Purification involves recrystallization from ice-cold water or aqueous solutions after alkaline decomposition of intermediates. Hydrate formation is critical for crystallization; seeding with pre-formed crystals in concentrated aqueous solutions improves yield. Sodium chloride precipitation (via sodium methoxide) is used to isolate the free base before salt formation . For scale-up, column chromatography (silica gel, methanol/chloroform gradients) or preparative HPLC (C18 columns, 0.1% TFA buffer) may be employed .
Q. How is the compound characterized structurally and chemically?
Key techniques include:
- X-ray crystallography : SHELXL software refines crystal structures, particularly for hydrate forms, with hydrogen bonding networks analyzed using Mercury software .
- NMR spectroscopy : - and -NMR confirm benzimidazole ring substitution patterns and amine protonation states. DO exchange experiments identify labile protons .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and hydrate stoichiometry .
Advanced Research Questions
Q. What challenges arise in resolving structural ambiguities via X-ray crystallography, and how are they addressed?
Hydrate polymorphism and twinning complicate data collection. High-resolution datasets (≤1.0 Å) are processed using SHELXD for phase determination, followed by TWINLAW for twin law identification. Hydrogen atom positions are refined isotropically, and disorder in the methyl-benzimidazole moiety is modeled with PART instructions in SHELXL .
Q. How can reaction conditions be optimized to improve yield and reduce byproducts in benzimidazole synthesis?
Statistical Design of Experiments (DoE) identifies critical parameters. For example, response surface methodology (RSM) optimizes reflux time (5–8 hrs), ammonia concentration (8–12 mL), and NaOH molarity (8–12%). Byproduct formation (e.g., dimerized intermediates) is minimized using N-methylpyrrolidone (NMP) as a solvent, which enhances solubility and reduces side reactions .
Q. How should contradictory biological activity data (e.g., receptor binding vs. cytotoxicity) be analyzed?
Contradictions may arise from hydrate stability or dihydrochloride salt dissociation in assays. Validate compound integrity post-assay via LC-MS. Dose-response curves (IC vs. EC) and Hill coefficients differentiate target-specific effects from off-target toxicity. For GPCR studies, use β-arrestin recruitment assays alongside cAMP signaling to confirm allosteric modulation .
Q. What strategies ensure long-term stability of the compound in storage?
Stability studies under ICH guidelines (25°C/60% RH) show the hydrate form degrades via deliquescence. Store lyophilized dihydrochloride salt under argon at -20°C. For aqueous solutions, adjust pH to 3–4 (HCl) and use amber vials to prevent photodegradation. Monitor via HPLC (retention time shifts ≥5% indicate degradation) .
Q. How can computational modeling predict binding modes to biological targets?
Molecular docking (AutoDock Vina) with homology-modeled receptors (e.g., EGFR kinase domain) identifies key interactions: the benzimidazole nitrogen with Asp831 and the ethylamine side chain with Leu694. MD simulations (GROMACS, 100 ns) assess binding stability, with RMSD values >2.0 Å suggesting poor target engagement .
Q. What mechanistic insights explain its activity as a kinase inhibitor?
Competitive inhibition is confirmed via Lineweaver-Burk plots using ATP as a variable substrate. Fluorescence quenching assays (Tryptophan emission at 340 nm) measure binding affinity (K ≤ 50 nM). Mutagenesis studies (e.g., T790M mutation in EGFR) validate residue-specific interactions .
Q. How are solubility limitations addressed in in vivo studies?
Co-solvent systems (20% PEG-400 + 5% DMSO in saline) enhance aqueous solubility (>10 mg/mL). For oral administration, micronization (jet milling) increases surface area, and solid dispersion with PVP-VA64 improves bioavailability (C ↑40%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
